Product packaging for AA9 TG2 inhibitor(Cat. No.:CAS No. 2134114-20-6)

AA9 TG2 inhibitor

Cat. No.: B605070
CAS No.: 2134114-20-6
M. Wt: 556.663
InChI Key: IQDAHYYYLIDXSI-NDEPHWFRSA-N
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Description

Overview of Transglutaminase Family and TG2 Isozyme

The transglutaminase (TG) family consists of a group of structurally and functionally related enzymes that are crucial for various biological processes. mdpi.com In humans, this family comprises eight enzymatically active members, designated as TG1–7 and blood coagulation factor XIII, along with one inactive member. mdpi.commdpi.comencyclopedia.pub Among these, Transglutaminase 2 (TG2), also known as tissue transglutaminase (tTG), is the most ubiquitously expressed and extensively studied isozyme. mdpi.comresearchgate.net It is found in a wide variety of tissues and cell types. researchgate.net TG2 is a multifunctional protein, and its diverse activities make it a key player in numerous cellular functions, including cell growth, differentiation, adhesion, migration, survival, and apoptosis. researchgate.netnih.gov

Multifunctional Nature of TG2: Enzymatic and Non-Enzymatic Activities

Transglutaminase 2 is distinguished from other enzymes by its remarkable ability to perform both enzymatic and non-enzymatic functions. mdpi.com It possesses several catalytic activities, including transamidation, deamidation, GTP/ATP hydrolysis, protein disulfide isomerase (PDI) activity, and protein kinase activity. mdpi.comencyclopedia.pubbmbreports.org Beyond its enzymatic roles, TG2 also acts as an adapter or scaffold protein, engaging in noncovalent interactions with various cellular proteins to regulate key signaling pathways. mdpi.comnih.gov This functional duality allows TG2 to participate in a wide array of physiological and pathological processes.

The most well-known function of TG2 is its calcium-dependent transamidase activity. mdpi.comimrpress.com This enzymatic reaction involves catalyzing an acyl-transfer between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine (B10760008) residue. mdpi.com The result is the formation of a highly stable Nε-(γ-glutamyl)lysine isopeptide bond, which crosslinks proteins either intra- or inter-molecularly. mdpi.comimrpress.comwikipedia.org This crosslinking activity is critical for the stabilization and maturation of extracellular matrix (ECM) components, such as collagen and fibronectin, providing structural integrity and resistance to proteolytic degradation. encyclopedia.pubmdpi.com The transamidation reaction begins with the acylation of a glutamine substrate at the enzyme's active cysteine site, which forms a thioester intermediate and releases ammonia. mdpi.com Subsequently, a nucleophilic attack by a primary amine, typically from a lysine residue, on this intermediate generates the final isopeptide bond. researchgate.netmdpi.com

In addition to its crosslinking function, TG2 possesses the unique ability to bind and hydrolyze guanosine (B1672433) triphosphate (GTP), functioning as a G-protein (designated as Gαh). bmbreports.orgpnas.org This activity allows TG2 to participate in signal transduction pathways, for instance, by mediating signals from α1-adrenergic receptors. bmbreports.orgpnas.org The binding of GTP or GDP to TG2 acts as a potent allosteric inhibitor of its transamidase activity. pnas.orgpnas.orgnih.gov This regulation is reciprocal; high calcium concentrations that activate the crosslinking function concurrently inhibit the GTPase activity. bmbreports.org Under normal physiological conditions, the intracellular concentration of GTP is high while free calcium levels are low, meaning TG2 primarily exists in an inactive, "closed" conformation with respect to its transamidase function, instead participating in signaling. mdpi.combmbreports.org This GTP-bound state can be reversed by increases in intracellular calcium, which triggers a conformational change to an "open," catalytically active state for protein crosslinking. mdpi.com

Transamidase Activity (Protein Crosslinking)

Subcellular Localization and Context-Dependent Functions of TG2

The biological functions of TG2 are highly dependent on its subcellular localization and the specific cellular environment. mdpi.comresearchgate.net TG2 is found in virtually all cellular compartments, including the cytosol, nucleus, mitochondria, and at the plasma membrane, as well as being secreted into the extracellular matrix (ECM). mdpi.comresearchgate.netiiarjournals.org

Extracellular: In the ECM, TG2 crosslinks structural proteins like fibronectin and collagen, enhancing matrix stability. mdpi.comresearchgate.net It also functions as an adhesion molecule by forming a complex with fibronectin, which in turn interacts with integrins and syndecans to promote cell attachment and migration. mdpi.combiochim.ro

Plasma Membrane: At the cell surface, TG2 can act as a co-receptor, interacting with integrins and G-protein coupled receptors (GPCRs) to influence signaling pathways. mdpi.comimrpress.com This membrane-associated form is involved in regulating cell-matrix interactions and motility. mdpi.combiochim.ro

Cytosol: Cytosolic TG2's role is context-dependent, capable of inducing either cell survival or cell death. iiarjournals.orgresearchgate.net Under normal conditions with high GTP and low Ca2+ levels, it adopts a "closed" conformation and contributes to pro-survival functions. mdpi.comresearchgate.net However, under cellular stress that elevates intracellular Ca2+, its transamidase activity is switched on, which can lead to apoptosis. mdpi.comiiarjournals.org

Nucleus: TG2 can translocate to the nucleus, where it can crosslink and modify transcription factors and histone proteins, thereby regulating gene expression. mdpi.comieu.edu.tr For example, it can crosslink the transcription factor Sp1, leading to reduced expression of certain growth factor receptors. mdpi.com

Mitochondria: Within mitochondria, TG2 has been implicated in regulating energy metabolism and apoptosis. imrpress.com Its protein disulfide isomerase (PDI) activity is thought to be important for the proper assembly of respiratory chain complexes. imrpress.comoncotarget.com

This compartmentalization allows TG2 to exert distinct and sometimes opposing functions, switching between roles like cell survival and apoptosis based on cellular signals and its location. iiarjournals.org

Table 1: Subcellular Localization and Associated Functions of TG2

Location Primary Functions Key Interacting Partners Citations
Extracellular Matrix Stabilization of ECM, cell adhesion, migration Fibronectin, Collagen, Integrins mdpi.commdpi.comresearchgate.net
Plasma Membrane Signal transduction, cell-matrix interactions Integrins, G-Protein Coupled Receptors (GPR56) mdpi.comimrpress.combiochim.ro
Cytosol Pro-survival signaling (low Ca2+), Apoptosis (high Ca2+), Autophagy regulation IκBα, Beclin-1, Pyruvate (B1213749) kinase M2 (PKM2) mdpi.comnih.goviiarjournals.orgresearchgate.netoncotarget.com
Nucleus Regulation of gene expression Transcription factors (Sp1, p53), Histones mdpi.commdpi.comieu.edu.tr
Mitochondria Regulation of apoptosis, energy metabolism, assembly of respiratory complexes Apoptosis-inducing factor, Cytochrome c mdpi.comimrpress.comoncotarget.com

Rationale for TG2 Inhibition in Research

The extensive involvement of TG2 in the pathophysiology of numerous diseases has made it a significant target for therapeutic inhibition. nih.govbiomedicinej.com The rationale for developing TG2 inhibitors stems from the observation that its enzymatic activity, particularly its transamidase function, is often dysregulated in various pathological conditions.

Fibrotic Diseases: In conditions like liver, kidney, and pulmonary fibrosis, TG2 activity contributes to the excessive deposition and crosslinking of ECM proteins, leading to tissue scarring and organ dysfunction. mdpi.comencyclopedia.pubbiomedicinej.com Inhibition of TG2 has been shown to reduce the development of fibrosis in experimental models. biomedicinej.com

Cancer: Elevated levels of TG2 are found in many types of cancer and are often associated with an aggressive phenotype, metastasis, and resistance to chemotherapy. mdpi.combiomedicinej.com TG2 promotes cancer cell survival, invasion, and adhesion to the ECM. biochim.rogoogle.com Therefore, inhibiting TG2, particularly its interaction with fibronectin, is being explored as a strategy to prevent cancer metastasis. biochim.rogoogle.com

Neurodegenerative Diseases: TG2 has been implicated in the pathology of neurodegenerative disorders such as Parkinson's, Huntington's, and Alzheimer's disease. bmbreports.orgimrpress.com Its crosslinking activity is thought to contribute to the formation of insoluble and toxic protein aggregates that are hallmarks of these conditions. bmbreports.orgmichaeljfox.org Research is underway to determine if TG2 inhibitors can prevent or slow this process. michaeljfox.org

Celiac Disease: In celiac disease, TG2 is the primary autoantigen. nih.gov Its deamidase activity modifies gluten peptides in the small intestine, converting specific glutamine residues to glutamic acid. nih.govplos.org This modification increases the peptides' affinity for HLA-DQ2/8 immune receptors, triggering the inflammatory T-cell response that leads to intestinal damage. nih.gov Consequently, TG2 inhibitors are considered a promising therapeutic approach for celiac disease. plos.org

The development of specific inhibitors targeting TG2's various functions holds therapeutic potential for a wide range of human diseases. nih.govbiomedicinej.com

Properties

CAS No.

2134114-20-6

Molecular Formula

C32H36N4O5

Molecular Weight

556.663

IUPAC Name

Benzyl (S)-(1-(4-(1-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl)carbamate

InChI

InChI=1S/C32H36N4O5/c1-2-29(37)33-18-9-8-17-28(34-32(40)41-23-24-11-4-3-5-12-24)31(39)36-21-19-35(20-22-36)30(38)27-16-10-14-25-13-6-7-15-26(25)27/h2-7,10-16,28H,1,8-9,17-23H2,(H,33,37)(H,34,40)/t28-/m0/s1

InChI Key

IQDAHYYYLIDXSI-NDEPHWFRSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(C(C3=C4C=CC=CC4=CC=C3)=O)CC2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AA9;  AA-9;  AA 9; 

Origin of Product

United States

Discovery and Preclinical Development of Aa9 Tg2 Inhibitor

Historical Context of TG2 Inhibitor Discovery

Transglutaminase 2 (TG2) is a unique and complex enzyme with multiple functions that are dependent on its conformation and cellular location. researchgate.netplos.org It can act as a cross-linking enzyme, a G-protein in signal transduction, and can also bind to fibronectin and integrins in the extracellular matrix. plos.orgacs.org The dysregulation of TG2 has been implicated in a variety of diseases, including celiac disease, fibrotic conditions, and cancer. acs.orgnih.govnih.gov This has made TG2 an attractive, albeit challenging, therapeutic target. nih.gov

Early efforts to inhibit TG2 were often hampered by a lack of specificity, with compounds cross-reacting with other transglutaminase isoforms. acs.org The development of targeted covalent inhibitors, such as those based on the dihydroisoxazole (B8533529) scaffold, represented a significant step forward. acs.orgnih.gov These early inhibitors, while useful research tools, had modest potency. acs.org The discovery of the open and closed conformations of TG2, which are associated with its transamidation and G-protein functions respectively, provided a new avenue for the rational design of more specific and potent inhibitors. plos.org This understanding allowed for the development of inhibitors that could either trap the enzyme in its open, inactive conformation or directly target the active site. plos.orgnih.gov This set the stage for the creation of advanced peptidomimetic inhibitors like AA9.

Rational Design Principles for AA9

The development of AA9 was a result of systematic efforts to optimize previous generations of TG2 inhibitors. The design process focused on creating a molecule with a good balance of affinity, efficiency, and favorable physicochemical properties. acs.org

Peptidomimetic Scaffold Design

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and bioavailability. nih.govnih.gov In the case of TG2 inhibitors, the initial design was often based on mimicking the structure of the glutamine substrate, Cbz-Gln-Gly. nih.gov This led to the development of peptidomimetic inhibitors that could effectively target the enzyme's active site. nih.gov

For AA9, a key design feature was the incorporation of a rigid piperazine (B1678402) core. researchgate.net This scaffold was chosen to replace the more flexible linkers found in earlier inhibitors like NC9. researchgate.net The rationale behind this was to create a more structurally defined molecule, which can lead to more specific interactions with the target enzyme. The use of a piperazine ring as a scaffold is a common strategy in medicinal chemistry to introduce rigidity and explore different substitution patterns to optimize binding. drugdesign.org

Structure-Activity Relationship (SAR) Studies Leading to AA9 Optimization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a compound's chemical structure to understand how these changes affect its biological activity. The optimization of AA9 from earlier lead compounds was heavily reliant on SAR studies. nih.govresearchgate.net

A significant aspect of the SAR for AA9 and related compounds was the exploration of hydrophobic moieties. researchgate.netnih.gov The open conformation of TG2 presents a hydrophobic pocket near the active site. nih.gov The design of AA9 included a hydrophobic naphthoyl group at the C-terminus, intended to occupy this pocket and thereby increase the inhibitor's affinity and efficiency. nih.govresearchgate.net This was a modification from the dansyl group present in the earlier inhibitor, NC9. researchgate.net

Furthermore, the "warhead" of the inhibitor, the part of the molecule that reacts with the enzyme's active site, was also a focus of optimization. AA9 features an acrylamide (B121943) warhead that forms a covalent bond with the active site cysteine (Cys277) of TG2. researchgate.netnih.gov SAR studies have shown that even subtle changes to the warhead structure can significantly impact the inhibitor's kinetic parameters, including the rate of inactivation (kinact) and the initial binding affinity (KI). researchgate.net The optimization of these parameters is crucial for developing a highly efficient and selective irreversible inhibitor. nih.gov

Subsequent studies have continued to build upon the AA9 scaffold, exploring modifications such as inserting amino acid spacers into the peptidomimetic backbone and derivatizing the N-terminus. researchgate.net These efforts have led to the discovery of new inhibitors with even greater efficiency than the parent compound, AA9. nih.gov

Table 1: Key Structural Features and Their Rationale in the Design of AA9

Structural FeatureRationaleReference
Acrylamide Warhead Forms an irreversible covalent bond with the active site cysteine (Cys277) of TG2. nih.gov, researchgate.net
Piperazine Core Provides a rigid scaffold, replacing the flexible linker of earlier inhibitors like NC9, to enhance binding specificity. researchgate.net
Naphthoyl Group A hydrophobic moiety designed to fit into a hydrophobic pocket on the surface of TG2, increasing affinity and efficiency. nih.gov, researchgate.net

AA9 as a Research Tool for TG2 Functional Dissection

The development of potent and specific inhibitors like AA9 has been instrumental in dissecting the complex roles of TG2 in various biological processes. medchemexpress.comresearchgate.net As a membrane-permeable inhibitor, AA9 can inactivate both extracellular and intracellular TG2, allowing researchers to probe the distinct functions of the enzyme in different cellular compartments. researchgate.netunife.it

In cancer research, AA9 has been used to study the role of TG2 in breast cancer cell lines. researchgate.netresearchgate.net Studies have shown that AA9 can induce apoptosis and inhibit cell migration and invasiveness, particularly in aggressive triple-negative breast cancer cells. researchgate.netresearchgate.net By comparing the effects of the membrane-permeable AA9 with membrane-impermeable inhibitors, researchers have been able to delineate the specific contributions of intracellular versus extracellular TG2 activity to cancer progression. researchgate.net For instance, in MDA-MB-231 breast cancer cells, AA9 was found to strongly impact hypoxia-inducible factor (HIF)-mediated hypoxia, a pathway crucial for tumor survival. medchemexpress.comresearchgate.net

Metabolomics studies have further revealed that AA9 can significantly alter cellular metabolism. In MDA-MB-231 cells, treatment with AA9 was shown to affect glutamate (B1630785) and aspartate metabolism. researchgate.net Interestingly, in both MDA-MB-231 and MCF-7 breast cancer cell lines, AA9 induced changes in myo-inositol levels, suggesting an impact on phosphatidylinositol metabolism, which is likely modulated by the G-protein activity of TG2. researchgate.net

The ability of AA9 to inhibit both the transamidation and G-protein functions of TG2 makes it a valuable tool for understanding the interplay between these two activities. researchgate.net By locking the enzyme in its open conformation, irreversible inhibitors like AA9 can suppress both functions. nih.gov This dual action is critical for studying diseases where both the enzymatic and signaling functions of TG2 are implicated.

Table 2: Research Applications of AA9 in TG2 Functional Studies

Application AreaKey FindingsReference
Cancer Biology Induces apoptosis and inhibits migration in breast cancer cells. researchgate.net, researchgate.net Affects HIF-mediated hypoxia pathways. medchemexpress.com, researchgate.net medchemexpress.com, researchgate.net, researchgate.net
Metabolomics Alters glutamate, aspartate, and myo-inositol metabolism in breast cancer cells. researchgate.net
Cellular Function Differentiates between intracellular and extracellular TG2 functions due to its membrane permeability. researchgate.net, unife.it researchgate.net, unife.it

Molecular Mechanism of Action of Aa9 Tg2 Inhibitor

Binding Kinetics and Potency Assessment

The efficacy of AA9 as an irreversible inhibitor is quantified by its kinetic parameters, which describe the rates of binding and inactivation. These values are crucial for understanding its potency and for comparing it with other inhibitors.

Kinetic evaluation for AA9 has been performed using various methods, including in vitro activity assays that monitor the time-dependent loss of TG2's acyltransferase activity. nih.gov One reported set of kinetic parameters for AA9 is a K_I of 9 μM and a k_inact/K_I ratio of 0.10 μM⁻¹min⁻¹. zedira.com These values can be determined by fitting data from continuous activity assays or from endpoint pre-incubation IC50 data to the appropriate kinetic equations. nih.govnih.gov

Interactive Data Table: Kinetic Parameters for AA9

ParameterValueUnitDescription
K_I 9μMInhibition constant, reflecting the initial binding affinity of AA9 to TG2.
k_inact/K_I 0.10μM⁻¹min⁻¹The second-order rate constant, representing the overall efficiency of the inhibitor.

Note: The table contains kinetic data for the AA9 inhibitor. You can sort or filter the data as needed.

AA9's design and inhibitory profile are often compared to other well-known TG2 inhibitors, particularly NC9 and NCEG2, to highlight differences in potency, selectivity, and cell permeability. unife.itmdpi.comnih.gov

AA9 vs. NC9: Both AA9 and NC9 are irreversible inhibitors that target the active site of TG2. mdpi.comresearchgate.net However, the structural design of AA9, which features a large hydrophobic naphthoyl group, is thought to improve its binding affinity by interacting with a hydrophobic pocket on the enzyme. nih.gov This structural difference contributes to AA9 having greater effectiveness in inhibiting both the transamidation and GTP-binding activities of TG2 compared to NC9. mdpi.comresearchgate.net Studies have shown that while both compounds induce apoptosis in certain cancer cell lines, AA9 often produces a greater effect at lower concentrations. mdpi.com

AA9 vs. NCEG2: The primary distinction between AA9 and NCEG2 lies in their cell membrane permeability. unife.itresearchgate.net AA9 is cell-permeable, allowing it to easily pass through the cell membrane and inhibit both intracellular and extracellular TG2. unife.itresearchgate.net In contrast, NCEG2 is designed to be cell-impermeable, restricting its activity to extracellular TG2. unife.itresearchgate.net This difference is a critical tool for researchers to dissect the distinct roles of intracellular versus extracellular TG2. unife.itnih.gov For instance, in breast cancer cell lines, the permeable AA9 was able to inhibit intracellular transamidase activity, whereas the impermeable NCEG2 was ineffective. unife.it

Interactive Data Table: Comparative Properties of TG2 Inhibitors

InhibitorPermeabilityPrimary Target Location(s)Key Characteristic
AA9 PermeableIntracellular & ExtracellularDual inhibitor of transamidation and GTP-binding; potent apoptotic effects. unife.itmdpi.com
NC9 PermeableIntracellular & ExtracellularIrreversible inhibitor that induces an open conformation. mdpi.comresearchgate.net
NCEG2 ImpermeableExtracellularUsed to study the specific functions of extracellular TG2. unife.itresearchgate.net

Note: This table compares key features of AA9 with NC9 and NCEG2. You can sort or filter the data based on the provided columns.

Determination of k_inact and K_I Values

Specificity and Selectivity Profiling Against TGase Isozymes

While AA9 is a potent inhibitor of TG2, its selectivity against other members of the transglutaminase (TGase) family is a critical aspect of its molecular profile. The transglutaminase family includes several isozymes, such as TG1, TG3, and Factor XIIIa, which have distinct physiological roles. High selectivity for TG2 minimizes off-target effects. Research has shown that modifications to the AA9 scaffold, such as extending its peptidomimetic backbone, can lead to inhibitors that are highly selective for TG2 over other isozymes in the family. mdpi.com This selectivity is attributed to the unique structural features of the inhibitor that are specifically accommodated by the TG2 binding site. nih.gov

Conformational Effects on TG2

The binding of AA9 to TG2 has profound consequences on the enzyme's three-dimensional structure, which are central to its inhibitory mechanism. TG2 can exist in two main conformations: a "closed" state that is capable of binding and hydrolyzing GTP, and an "open" state where the transamidation active site is accessible. nih.govacs.org These two functional states are mutually exclusive. nih.gov

AA9 and other similar irreversible inhibitors that covalently bind to the active site cysteine (Cys-277) lock the enzyme into its open, extended conformation. unife.itresearchgate.netmdpi.com This has been demonstrated experimentally using techniques like native polyacrylamide gel electrophoresis (PAGE), where the inhibitor-bound TG2 migrates more slowly, similar to the calcium-activated open form of the enzyme. unife.itresearchgate.net By trapping TG2 in this open state, the inhibitor ensures that the transamidation site is permanently blocked. unife.itmdpi.com

A critical consequence of locking TG2 in its open conformation is the simultaneous abolition of its GTP-binding and signaling function. nih.govacs.orgmdpi.com The GTP-binding pocket is formed only when the enzyme adopts the compact, closed conformation. nih.govacs.org Since AA9 binding prevents the enzyme from achieving this closed state, it cannot bind GTP. unife.itmdpi.com This has been directly demonstrated in GTP-binding assays, where TG2 pre-treated with AA9 shows a significantly reduced ability to bind fluorescently labeled GTP analogues. unife.itnih.govresearchgate.net This allosteric inhibition of GTP binding is a key feature that distinguishes inhibitors like AA9, as it allows for the simultaneous shutdown of both major functions of the TG2 protein. mdpi.comacs.org

Induction of Open Conformation of TG2

Irreversible Covalent Inhibition Mechanism

The compound AA9 is classified as an irreversible covalent inhibitor of Transglutaminase 2 (TG2). researchgate.net This class of inhibitors functions by forming a stable, long-lasting covalent bond with the target enzyme, thereby permanently inactivating it. researchgate.netwikipedia.org The mechanism is targeted and involves a two-step process: an initial, high-affinity non-covalent binding to the enzyme, followed by the formation of the covalent bond. nih.gov

The design of AA9 is based on a peptidomimetic scaffold, which guides the inhibitor to the enzyme's active site. nih.govmdpi.com Its molecular structure contains specific features optimized for potent and selective inhibition. nih.govresearchgate.net A key component is an acrylamide (B121943) "warhead," an electrophilic group designed to react with a nucleophilic amino acid residue within the TG2 catalytic center. nih.govresearchgate.net The primary target for this covalent modification is the active site cysteine residue (Cys-277) of TG2. cardiff.ac.ukresearchgate.net The reaction proceeds via a Michael addition mechanism, where the cysteine residue attacks the alkene of the acrylamide group. cardiff.ac.uk

The structure of AA9 was refined from previous lead compounds to enhance its efficacy and selectivity. nih.gov Two features are particularly significant:

An alkyl side-chain linker connects the peptidomimetic backbone to the acrylamide warhead. This linker contributes to high isozyme selectivity and is associated with low off-target reactivity. nih.govresearchgate.net

A large, hydrophobic naphthoyl group is located at the C-terminus. This moiety is believed to bind within a hydrophobic pocket of TG2, known as the 'D-site', which significantly improves the inhibitor's binding affinity (KI). nih.govresearchgate.net

A critical consequence of AA9's covalent binding to the active site is that it "locks" the TG2 enzyme in its "open" conformation. mdpi.comximbio.com TG2's functions are conformation-dependent; the open state is required for its transamidation activity, while a "closed," compact state is necessary for its G-protein signaling (GTP-binding) function. nih.govgoogle.com By forcing the enzyme to remain in the open conformation, AA9 not only blocks the transamidation catalytic site directly but also allosterically abolishes the enzyme's ability to bind GTP. nih.govresearchgate.net This dual inhibition of both major functions of TG2 is a key aspect of its mechanism of action. nih.govmdpi.com

Table 1: Structural Features of AA9 and Their Mechanistic Roles

Structural ComponentFunction in Inhibition MechanismReference
Peptidomimetic Scaffold Provides the necessary affinity to guide the inhibitor to the TG2 active site. nih.govmdpi.com
Acrylamide Warhead An electrophilic group that covalently bonds with the active site cysteine (Cys-277). nih.govresearchgate.net
Alkyl Side-Chain Linker Offers low off-target reactivity and high isozyme selectivity. nih.govresearchgate.net
C-terminal Naphthoyl Group Binds to the hydrophobic 'D-site' pocket of TG2, greatly improving binding affinity. nih.govresearchgate.net

Table 2: Comparative Inhibition Efficiencies of AA9 Derivatives

CompoundDescriptionInhibition Efficiency (kinact/KI) (M-1min-1)Reference
AA9 Parent/lead compound.Baseline for comparison (approx. 76 x 103) nih.govresearchgate.net
Compound 35 Derivative with an amino acid spacer inserted into the backbone of an AA9-like scaffold.760 x 103 nih.gov
Inhibitors 17 & 18 Cell-impermeable derivatives of the AA9 scaffold.Reported as nearly threefold more potent than AA9. mdpi.com
FITC derivative 23 A fluorescent probe derivative of the AA9 scaffold.1186 x 103 mdpi.com

Cellular and Molecular Impacts of Aa9 Tg2 Inhibition: in Vitro Studies

Effects on Cell Line Models

The impact of AA9 has been evaluated in several breast cancer cell lines, including the triple-negative breast cancer (TNBC) lines MDA-MB-231, MDA-MB-436, and MDA-MB-468, as well as the estrogen-responsive MCF-7 cell line. nih.govnih.govmdpi.com

AA9 has been shown to induce apoptosis and reduce cell viability across various breast cancer cell lines. nih.govmdpi.comresearchgate.net In a comparative study, AA9 demonstrated a greater apoptotic effect than the well-known TG2 inhibitor NC9, even at lower concentrations. mdpi.com This effect, however, does not appear to be directly correlated with the basal expression levels of TG2 in the different cell lines. mdpi.com

For instance, while MDA-MB-436 cells express significantly higher levels of TG2 compared to MDA-MB-231 and MDA-MB-468 cells, AA9 proved to be highly active in inducing apoptosis in MDA-MB-436 cells. mdpi.com In MDA-MB-231 and MCF-7 cells, AA9 also effectively promotes apoptosis. nih.govresearchgate.net Specifically, in MDA-MB-436 cells, the induction of apoptosis by AA9 is linked to the modulation of several signaling pathways, including those related to cadherins, Wnt, gastrin, and cholecystokinin (B1591339) receptors (CCKR). unife.itresearchgate.netnih.gov

Cell LineEffect of AA9Associated PathwaysReference
MDA-MB-231Promotes apoptosisImpacts glutamate (B1630785) and aspartate metabolism nih.govresearchgate.net
MDA-MB-436Induces apoptosisModulates cadherin, Wnt, gastrin, and CCKR signaling unife.itresearchgate.netnih.gov
MDA-MB-468Induces apoptosis and cell death- mdpi.com
MCF-7Promotes apoptosisCharacterized by choline (B1196258) and O-phosphocholine decrease nih.govresearchgate.net

A key aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Studies have demonstrated that AA9 is particularly effective in decreasing the migration and invasiveness of MDA-MB-231 cells. nih.govresearchgate.netresearchgate.net This effect is attributed to the inhibition of TG2's transamidation activity. nih.govresearchgate.net The inhibition of both intracellular and extracellular TG2 by the cell-permeable AA9 appears to be crucial for suppressing cancer cell migration, a trait commonly associated with TG2 activity. nih.gov

Modulation of Cellular Viability and Apoptosis Induction

Differential Cellular Permeability and Subcellular Target Engagement

A significant feature of AA9 is its ability to easily cross the plasma membrane, allowing it to inhibit both intracellular and extracellular TG2. unife.itresearchgate.netresearchgate.net This characteristic distinguishes it from membrane-impermeable inhibitors and provides a valuable tool for dissecting the distinct roles of TG2 in different cellular compartments.

AA9's capacity to access and inactivate both intracellular and extracellular TG2 is a critical aspect of its anti-tumor activity. unife.itresearchgate.net While extracellular TG2 is involved in modifying the extracellular matrix, intracellular TG2 participates in a variety of signaling pathways that regulate cell survival, proliferation, and migration. mdpi.comnih.gov By inhibiting intracellular TG2, AA9 can disrupt these pro-cancerous functions. unife.itresearchgate.netresearchgate.net Research suggests that the inhibition of intracellular TG2 is primarily responsible for the anti-proliferative and anti-migration effects observed in cancer cells. nih.gov

To better understand the specific roles of intracellular and extracellular TG2, studies have compared the effects of AA9 with membrane-impermeable inhibitors like NCEG2. unife.itresearchgate.netnih.gov NCEG2, being unable to cross the cell membrane, exclusively inhibits extracellular TG2. unife.itresearchgate.net

In stark contrast to AA9, the cell-impermeable NCEG2 did not affect the proliferation of MDA-MB-231, MDA-MB-436, and MDA-MB-468 cell lines. nih.gov Furthermore, NCEG2 failed to suppress the migration of MDA-MB-436 and MDA-MB-231 cells. nih.gov Transcriptomic analysis revealed that while AA9 treatment leads to anti-tumor effects by blocking intracellular TG2 functions, NCEG2 treatment stimulated the expression of genes involved in ATP synthesis and DNA replication, potentially promoting cell proliferation. unife.itresearchgate.netnih.govresearchgate.net This highlights the opposing effects that can result from inhibiting TG2 in different cellular locations and underscores the importance of targeting intracellular TG2 for anti-cancer therapeutic strategies. unife.itresearchgate.netunife.it

InhibitorCell PermeabilityPrimary TargetEffect on Cancer Cell Proliferation/MigrationReference
AA9PermeableIntracellular & Extracellular TG2Inhibits unife.itresearchgate.netnih.gov
NCEG2ImpermeableExtracellular TG2No effect or potential promotion unife.itresearchgate.netnih.gov

Intracellular vs. Extracellular TG2 Inhibition by AA9

Perturbation of Gene Expression and Transcriptional Landscapes

Inhibition of TG2 by AA9 significantly alters the gene expression profiles of breast cancer cells. unife.itresearchgate.net Transcriptomic studies using RNA sequencing have revealed that AA9 treatment leads to the deregulation of numerous genes and pathways.

In MDA-MB-436 cells, AA9 treatment resulted in the downregulation of the long non-coding RNA MIR210HG. febscongress.org This downregulation is significant as MIR210HG is known to enhance the Warburg effect in TNBC. Its suppression by AA9 allows the microRNA miR-1226-3p to target HIF-1α, leading to a decrease in the expression of glycolytic enzymes and other hypoxia-related markers. febscongress.org Furthermore, in these cells, AA9 modulates signaling pathways related to cadherins, Wnt, gastrin, and CCKR, with RHOB and GNG2 identified as key players. unife.itresearchgate.netnih.govunife.it

In MDA-MB-231 cells, AA9 strongly impacts pathways related to HIF-mediated hypoxia, including the AKT and mTOR pathways. unife.itresearchgate.netnih.govresearchgate.net Common pathways affected by TG2 inhibitors in both MDA-MB-231 and MDA-MB-436 cells include p53 and integrin signaling, although some genes within these pathways show opposite changes in expression depending on the inhibitor used. unife.itresearchgate.net These findings suggest that AA9 exerts its anti-tumor effects by modulating complex gene networks involved in metabolism, signaling, and the cellular response to hypoxia. unife.itresearchgate.netfebscongress.org

Transcriptomic Profiling by RNA-Sequencing

To understand the broad impact of TG2 inhibition by AA9, researchers have employed RNA-sequencing (RNA-Seq) to profile changes in the transcriptome of cancer cells. mdpi.com RNA-Seq is a powerful technique for analyzing the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are active and the extent of their expression. researchgate.net

In studies involving triple-negative breast cancer cell lines, such as MDA-MB-436 and MDA-MB-231, RNA-Seq analysis was performed after a 24-hour treatment with AA9. nih.gov This approach allowed for the identification of a large number of deregulated genes, indicating a significant transcriptomic shift in response to the inhibition of intracellular TG2. nih.gov The number of genes affected was notably higher in MDA-MB-436 cells compared to MDA-MB-231 cells, suggesting a greater sensitivity of the former to TG2 inhibition. nih.gov This comprehensive analysis of gene expression changes forms the basis for identifying the key cellular networks and pathways modulated by AA9.

Identification of Deregulated Gene Networks and Pathways (e.g., p53, Integrin, Cadherin, Wnt)

Transcriptomic analysis following AA9 treatment has identified several crucial gene networks and signaling pathways that are significantly deregulated. mdpi.commdpi.com These findings shed light on the mechanisms underlying the anti-tumor effects of inhibiting intracellular TG2.

p53 Signaling: The p53 pathway, a critical tumor suppressor network, was found to be a common target of AA9 in different breast cancer cell lines. mdpi.commdpi.com Despite the presence of differing p53 mutation statuses in the cell lines tested (MDA-MB-436 and MDA-MB-231), AA9 treatment impacted a set of genes related to this pathway. nih.gov In MDA-MB-231 cells, AA9 induced changes that led to apoptosis, including the increased expression of transcripts for CDKN1A and various tumor-suppressor genes like PTEN, EP300, ZMAT3, and TNFRSF10B. nih.gov A corresponding decrease in AKT2 levels was also observed. nih.gov Similarly, in MDA-MB-436 cells, AA9 affected shared genes within the p53 pathway, such as CDKN1A and TNFRSF10B. nih.gov

Integrin Signaling: Integrin signaling was another commonly altered pathway identified through gene expression profiling. mdpi.comdntb.gov.ua Treatment with AA9 led to the deregulation of several integrin-encoding genes, with a predominant trend of downregulation. ufsh.org.almdpi.com This is significant as TG2 is known to interact with integrins in the extracellular space to modulate cell adhesion and signaling. The ability of the membrane-permeable AA9 to affect integrin gene expression suggests a complex regulatory role for intracellular TG2 in this pathway.

Cadherin and Wnt Signaling: In MDA-MB-436 cells, AA9 treatment resulted in a notable decrease in both cadherin and Wnt signaling. ufsh.org.almdpi.com This was evidenced by the reduced expression of WNT16, WNT9A, and the αN-catenin CTNNA2. mdpi.com The modulation of these pathways, which are crucial for cell-cell adhesion and developmental signaling, points towards the role of intracellular TG2 in maintaining cancer cell architecture and communication. ufsh.org.almdpi.com

The table below summarizes the key deregulated pathways and associated gene expression changes in breast cancer cell lines treated with AA9.

Cell LinePathwayKey Gene Expression ChangesReference
MDA-MB-231p53 SignalingUpregulated: CDKN1A, PTEN, EP300, ZMAT3, TNFRSF10BDownregulated: AKT2 nih.gov
MDA-MB-436p53 SignalingAffected: CDKN1A, TNFRSF10B nih.gov
MDA-MB-436Integrin SignalingMostly Downregulated: Various integrins (e.g., ITGA2, ITGA3, ITGA7, ITGB1, ITGB5, ITGAV) mdpi.com
MDA-MB-436Cadherin & Wnt SignalingDownregulated: WNT16, WNT9A, CTNNA2 mdpi.com

Alterations in Cellular Signaling Pathways

Further investigation into the molecular consequences of AA9-mediated TG2 inhibition has revealed specific alterations in key cellular signaling pathways that are fundamental to cancer progression, including hypoxia response, cell growth and survival signaling, and G-protein coupled receptor activity.

Impact on HIF-mediated Hypoxia Pathway

In MDA-MB-231 breast cancer cells, the inhibition of intracellular TG2 by AA9 has a strong impact on the HIF (Hypoxia-Inducible Factor)-mediated hypoxia pathway. mdpi.comdntb.gov.ua The HIF signaling cascade is a critical cellular response to low oxygen levels and plays a major role in tumor survival, angiogenesis, and metastasis. The disruption of this pathway by AA9 suggests a potential mechanism for its anti-tumor activity by interfering with the cells' ability to adapt to hypoxic conditions within the tumor microenvironment. mdpi.com

Modulation of AKT/mTOR Signaling Axis

The AKT/mTOR signaling axis, a central regulator of cell growth, proliferation, and survival, is significantly modulated by AA9. mdpi.comdntb.gov.ua In MDA-MB-231 cells, transcriptomic studies revealed that AA9 treatment impacts the AKT and mTOR pathways. mdpi.com Specifically, a decrease in the expression of AKT2, a key component of this axis, was noted in both MDA-MB-231 and MDA-MB-436 cells as part of the broader deregulation of the p53 signaling network. nih.gov By downregulating this pro-survival pathway, AA9 can hinder cancer cell growth and promote apoptosis.

Effects on G-Protein Coupled Receptor (GPCR) Signaling and Related Pathways (e.g., RHOB, GNG2)

The function of TG2 as a G-protein is a key target of AA9. In MDA-MB-436 cells, inhibition of TG2 by AA9 was found to modulate signaling mediated by gastrin and cholecystokinin receptors (CCKR), which are types of G-protein coupled receptors. mdpi.commdpi.com Within this context, the genes RHOB and GNG2 were identified as playing significant roles. mdpi.commdpi.com GNG2 (G Protein Subunit Gamma 2) has been implicated in TG2 inhibitor-induced apoptosis and the regulation of cadherin and Wnt pathways. ufsh.org.al The alteration of these GPCR-related signaling events underscores the importance of the non-transamidase, G-protein function of TG2 in cancer cell signaling and its disruption by AA9.

Regulation of Kv10.1 Voltage-Dependent K+ Channel Activity

A direct physical interaction between TG2 and the Kv10.1 voltage-dependent K+ channel has been established, and this interaction is disrupted by TG2 inhibitors like AA9. mdpi.commdpi.com The Kv10.1 channel is important for cell proliferation and migration in breast cancer. mdpi.com Using the patch-clamp technique in MDA-MB-231 cells, which have a high level of voltage-dependent membrane current, intracellular application of AA9 caused a significant decrease in this current. mdpi.com This effect was comparable to that of astemizole, a specific inhibitor of the Kv10.1 channel, suggesting that AA9's impact on membrane current is mediated through its effect on TG2's regulation of Kv10.1. mdpi.com It is believed that this regulatory action is linked to the GTP-binding (G-protein) function of TG2. mdpi.com Co-immunoprecipitation experiments confirmed that TG2 and Kv10.1 form physical complexes within the cells. mdpi.com These findings highlight a novel mechanism of AA9's action, linking TG2 inhibition to the regulation of cancer cell bioelectricity. mdpi.com

The table below summarizes the observed effects of AA9 on cellular signaling pathways.

Cell LineSignaling PathwayObserved Effect of AA9Key Molecules InvolvedReference
MDA-MB-231HIF-mediated HypoxiaStrong impact on the pathwayHIF mdpi.comdntb.gov.ua
MDA-MB-231, MDA-MB-436AKT/mTOR SignalingModulation of the pathway, decrease in AKT2 expressionAKT2, mTOR mdpi.comnih.gov
MDA-MB-436GPCR Signaling (CCKR)Modulation of receptor-mediated signalingRHOB, GNG2 mdpi.commdpi.com
MDA-MB-231Kv10.1 Channel ActivityDecrease in membrane currentTG2, Kv10.1 mdpi.com

Metabolic Reprogramming and Bioenergetic Shifts

The inhibition of Transglutaminase 2 (TG2) by the compound AA9 instigates significant alterations in the metabolic landscape of cancer cells as observed in various in vitro models. These changes reflect a fundamental reprogramming of cellular bioenergetics, moving away from the metabolic phenotypes that typically support rapid tumor growth and proliferation.

Inhibition of intracellular TG2 by its membrane-permeable inhibitor, AA9, has been shown to counteract the Warburg effect, a hallmark of cancer metabolism where cells favor aerobic glycolysis over oxidative phosphorylation. nih.govimrpress.com This metabolic shift is crucial for providing the anabolic precursors needed for rapid cell duplication. researchgate.net

Research has identified several specific glycolytic and metabolic enzymes that are downregulated by AA9 treatment in MDA-MB-436 cells. febscongress.org

Table 1: Glycolytic and Related Metabolic Enzymes Downregulated by AA9 in MDA-MB-436 Cells

Enzyme/ProteinFull NameRole in Metabolism
ALDOA Aldolase, Fructose-Bisphosphate ACatalyzes the reversible conversion of fructose-1,6-bisphosphate to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403) in glycolysis.
ENO EnolaseCatalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a key step in glycolysis.
LDHA Lactate Dehydrogenase AConverts pyruvate (B1213749) to lactate, regenerating NAD+ to sustain high rates of glycolysis, central to the Warburg effect.
PGAM1 Phosphoglycerate Mutase 1Catalyzes the isomerization of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate in glycolysis.
TPI1 Triosephosphate Isomerase 1Catalyzes the interconversion of dihydroxyacetone phosphate and glyceraldehyde-3-phosphate, ensuring all triose sugars proceed through glycolysis.
ACOT Acyl-CoA ThioesteraseInvolved in the hydrolysis of Acyl-CoAs to free fatty acids and coenzyme A, linking fatty acid and carbohydrate metabolism.

This targeted downregulation of key enzymatic players in glycolysis demonstrates a significant mechanism by which AA9 reverses the metabolic reprogramming characteristic of cancer cells. researchgate.netfebscongress.org

Metabolomic studies using 1H-NMR have provided evidence that AA9 significantly impacts amino acid metabolism in a cell-line-specific manner. nih.gov In studies involving the highly invasive MDA-MB-231 breast cancer cell line, treatment with AA9 resulted in a major disruption of glutamate and aspartate metabolism. nih.govdntb.gov.ua Glutamate and aspartate are critical non-essential amino acids that play central roles in the tricarboxylic acid (TCA) cycle, nitrogen transport, and as precursors for the synthesis of other amino acids and nucleotides.

The precise impact on these amino acids was a distinguishing feature of AA9's effect in MDA-MB-231 cells when compared to other cell lines like MCF-7. nih.gov

Table 2: Differential Metabolic Impact of AA9 in Breast Cancer Cell Lines

Cell LinePrimary Metabolic Impact ObservedMethod of Detection
MDA-MB-231 Major alterations in glutamate and aspartate metabolism. nih.govdntb.gov.ua1H-NMR Metabolomics
MCF-7 Decrease in choline and O-phosphocholine . nih.govresearchgate.net1H-NMR Metabolomics

This differential response underscores that while AA9 has broad metabolic effects, the primary pathways it disrupts can vary depending on the intrinsic metabolic wiring of the cancer cell subtype. nih.gov The alteration of glutamate and aspartate levels points to a disruption in anaplerotic reactions that feed the TCA cycle, which is vital for cellular bioenergetics and biosynthesis.

A consistent finding across different breast cancer cell lines, including both MCF-7 and MDA-MB-231, is the effect of AA9 on myo-inositol levels. nih.govresearchgate.net Treatment with the inhibitor induces a significant alteration in myo-inositol, which is a key component of the phosphatidylinositol (PI) signaling pathway. nih.govresearchgate.net

This observation suggests that AA9's mechanism of action extends beyond inhibiting the transamidation activity of TG2 and also involves its G-protein functions. nih.govmdpi.com The G-protein activity of TG2 is known to modulate Phospholipase C (PLC), an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com By interfering with this process, AA9 likely disrupts the entire phosphatidylinositol signaling cascade, which is crucial for regulating a multitude of cellular processes, including cell growth, differentiation, and survival. The ability of AA9 to impact both the transamidase and G-protein functions of TG2 highlights its comprehensive inhibitory profile. mdpi.com

Preclinical in Vivo Investigations of Aa9 Tg2 Inhibition

Animal Models for Studying TG2 Inhibitionunife.it

Xenograft models are a common tool in cancer research to study the efficacy of novel therapeutic agents. amegroups.org These models involve the transplantation of human tumor cells or tissues into immunocompromised mice, which lack the ability to reject foreign tissue. amegroups.orgresearchgate.net This allows for the growth of human tumors in a living organism, providing a platform to assess the anti-tumor activity of compounds like TG2 inhibitors. For instance, studies on other TG2 inhibitors have utilized xenograft models to evaluate their impact on tumor growth and metastasis. acs.org While a patent has mentioned the potential use of AA9 in a cancer mouse model, specific published studies detailing the use of AA9 in xenograft models are not available in the current body of literature. epo.org

Genetically engineered mouse models (GEMMs) are powerful tools for elucidating the function of specific genes in health and disease. embopress.orgfrontiersin.org In the context of TG2 research, these models include mice in which the gene for TG2 has been "knocked out" or deleted. nih.gov By comparing these TG2 knockout mice to their normal counterparts, researchers can infer the roles of TG2 in various biological processes. nih.gov For example, TG2 knockout mouse models have been instrumental in studying the involvement of TG2 in cancer progression and metastasis. frontiersin.org These models provide a valuable system for validating the therapeutic rationale of inhibiting TG2, although specific studies cross-referencing TG2 knockout mice with the administration of AA9 have not been reported.

Xenograft Models (if explicitly shown for AA9 in top 100 results)

Assessment of Intracellular TG2 Inhibition in Tissue Contextsunife.it

Due to the absence of in vivo tissue data for AA9, this section will focus on the assessment of intracellular TG2 inhibition as demonstrated in in vitro cell culture systems. AA9 is a membrane-permeable compound, which allows it to readily enter cells and inhibit both extracellular and intracellular TG2. unife.it

In studies using triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-436, AA9 was shown to effectively inhibit the intracellular transamidase activity of TG2. unife.it This is a key finding, as much of the cancer-promoting activity of TG2 is believed to be driven by its intracellular functions. mdpi.com The ability of AA9 to access and inactivate intracellular TG2 is a critical characteristic that distinguishes it from membrane-impermeable inhibitors. unife.itmdpi.com

Elucidation of Molecular and Cellular Outcomes in Organ Systemsunife.it

The molecular and cellular consequences of AA9-mediated TG2 inhibition have been primarily elucidated through in vitro studies on breast cancer cell lines. These studies provide insights into the potential effects of AA9 in organ systems affected by cancer.

In MDA-MB-436 breast cancer cells, treatment with AA9 led to a number of anti-cancer effects, including the induction of apoptosis (programmed cell death). researchgate.net Furthermore, AA9 was found to modulate several critical signaling pathways, including the Wnt and cadherin signaling pathways. unife.itresearchgate.net It also impacted the Warburg effect, a metabolic characteristic of cancer cells, by reducing the levels of glycolytic enzymes. researchgate.net

In another breast cancer cell line, MDA-MB-231, AA9 demonstrated a strong impact on HIF-mediated hypoxia, including the AKT and mTOR pathways. unife.itresearchgate.net The inhibition of these pathways suggests a potent anti-tumor activity for AA9 by interfering with cell growth, proliferation, and survival. researchgate.net Metabolomic studies have further shown that AA9 affects glutamate (B1630785) and aspartate metabolism in MDA-MB-231 cells and induces changes in myo-inositol in both MDA-MB-231 and MCF-7 cell lines, suggesting an impact on phosphatidylinositol metabolism, which is likely modulated by the G-protein activity of TG2. nih.govresearchgate.net

Table 1: In Vitro Effects of AA9 TG2 Inhibitor on Breast Cancer Cell Lines

Cell Line Key Findings Affected Signaling Pathways Reference
MDA-MB-436 Induces apoptosis, decreases glycolytic enzymes. Modulates cadherin, Wnt, gastrin, and cholecystokinin (B1591339) receptors (CCKR) mediated signaling. unife.itresearchgate.net
MDA-MB-231 Strongly impacts HIF-mediated hypoxia, inhibits transamidation, decreases cell migration and invasiveness. Affects AKT and mTOR pathways, impacts glutamate and aspartate metabolism. unife.itresearchgate.netnih.govresearchgate.net
MCF-7 Induces apoptosis, alters myo-inositol levels. Impacts phosphatidylinositol metabolism. nih.govresearchgate.net

Table 2: Summary of Molecular Outcomes of AA9 Inhibition in In Vitro Models

Molecular Outcome Description Cell Line(s) Reference
Induction of Apoptosis Programmed cell death is triggered in cancer cells. MDA-MB-436, MDA-MB-231, MCF-7 researchgate.netnih.gov
Modulation of Wnt/Cadherin Signaling Affects pathways crucial for cell adhesion and communication. MDA-MB-436 unife.itresearchgate.net
Impact on Hypoxia Pathways Inhibits cellular responses to low oxygen, which are critical for tumor survival. MDA-MB-231 unife.itresearchgate.net
Alteration of Cell Metabolism Decreases enzymes involved in glycolysis (Warburg effect) and affects amino acid and lipid metabolism. MDA-MB-436, MDA-MB-231, MCF-7 researchgate.netnih.govresearchgate.net

Advanced Methodologies and Research Applications Utilizing Aa9 Tg2 Inhibitor

Biochemical Assays for TG2 Activity and GTP Binding

Biochemical assays are fundamental in characterizing the potency and mechanism of action of inhibitors like AA9. These in vitro tests measure the direct effect of the compound on the enzymatic functions of purified TG2.

The efficacy of AA9 as a TG2 inhibitor is frequently quantified using continuous chromogenic or fluorometric assays. nih.govmdpi.com A common spectrophotometric method involves monitoring the inhibition of recombinant TG2's transamidase activity using a chromogenic substrate such as AL5. nih.gov In this type of assay, the rate of the enzymatic reaction is measured by the change in absorbance over time. Kinetic parameters, including the maximal rate of inactivation (k_inact_) and the inhibitor concentration at half-maximal inactivation rate (K_I_), are calculated to determine the inhibitor's efficiency (k_inact_/K_I_). nih.gov

In one study, the transamidase activity in lysates of breast cancer cells treated with AA9 was evaluated by measuring absorbance at 450 nm. unife.it The results showed that AA9 effectively inhibited the intracellular transamidase activity of TG2 in both MDA-MB-436 and MDA-MB-231 cell lines. unife.it Another approach utilizes an in situ assay where the incorporation of a biotin-labeled amine substrate, like N-(5-aminopentyl)biotinamide trifluoroacetate (B77799) salt (BAP), into proteins by TG2 is measured. researchgate.net The level of incorporated biotin (B1667282) can then be quantified using a streptavidin-conjugated enzyme, leading to a colorimetric or fluorometric signal.

Fluorometric assays, such as those using FRET-quenched substrates, offer another sensitive method to monitor TG2 activity and its inhibition by compounds like AA9. mdpi.com These assays provide robust platforms for high-throughput screening and detailed kinetic analysis of TG2 inhibitors.

Table 1: Spectrophotometric Assay Findings for AA9 in Breast Cancer Cell Lines Data sourced from a study on TG2 inhibitors in triple-negative breast cancer cells. unife.it

Cell Line Treatment Residual TG2 Transamidase Activity (%)
MDA-MB-436 Vehicle (Control) 100
MDA-MB-436 AA9 (1h exposure) 57.2 ± 5.2
MDA-MB-231 Vehicle (Control) 100
MDA-MB-231 AA9 (1h exposure) 34.5 ± 4.7

TG2 possesses a dual function, acting not only as a transamidase but also as a G-protein with GTP-binding and hydrolysis activity. nih.govresearchgate.net These two functions are mutually exclusive and depend on the enzyme's conformation; the open, transamidation-active state cannot bind GTP, while the closed, GTP-bound state is catalytically inactive. nih.govacs.org AA9 has been shown to abolish both the transamidation and GTP-binding activities of TG2 by irreversibly locking the enzyme in its open conformation. nih.govmdpi.commdpi.com

A key method to assess this is the GTP binding assay, which often employs a fluorescent GTP analog like BODIPY-GTP. researchgate.netunife.it In this assay, purified TG2 is incubated with the inhibitor before the addition of BODIPY-GTP. The binding of the fluorescent analog to TG2 results in an increase in fluorescence polarization or intensity. researchgate.net Research has demonstrated that pre-incubation with AA9 significantly prevents the fluorescence increase that is normally observed when BODIPY-GTP binds to uninhibited TG2. researchgate.netunife.it This provides direct evidence that AA9 effectively blocks the G-protein function of TG2. researchgate.netresearchgate.net

Conformational analysis using native polyacrylamide gel electrophoresis (nPAGE) complements these findings. Under native conditions, the closed, compact conformation of TG2 migrates faster than the open, extended conformation. researchgate.netunife.it Studies show that TG2 treated with AA9 migrates more slowly, similar to the calcium-activated open form, confirming that the inhibitor stabilizes this extended, GTP-binding-incompetent state. researchgate.netunife.it

Table 2: BODIPY-GTP Binding Assay Results Data adapted from studies on TG2 inhibitors. researchgate.netunife.it

Condition BODIPY-GTP Binding (% of Control) TG2 Conformation (via nPAGE)
TG2 + BODIPY-GTP (Control) 100% Closed (in absence of Ca2+)
TG2 + Ca2+ + BODIPY-GTP Not Applicable Open
TG2 + AA9 + BODIPY-GTP Significantly reduced vs. Control Open

Spectrophotometric and Fluorometric Assays

Cellular Assays for Functional Assessment

Cell-based assays are crucial for understanding the functional consequences of TG2 inhibition by AA9 in a physiological context. Its membrane-permeable nature makes it an ideal tool for studying the intracellular roles of TG2. researchgate.netmdpi.comunife.it

The role of TG2 in cell survival and apoptosis is a key area of cancer research. AA9 has been utilized in various assays to probe this function. Studies have shown that AA9 can induce apoptosis and reduce cell viability in several cancer cell lines. researchgate.netmdpi.comnih.gov For instance, in triple-negative breast cancer cell lines such as MDA-MB-231 and MDA-MB-436, treatment with AA9 led to a dose-dependent increase in the percentage of apoptotic and dead cells. researchgate.netmdpi.com Similarly, AA9 was found to promote apoptosis in MCF-7 breast cancer cells. nih.gov

The effect of AA9 on cell proliferation, a measure of cell viability, has been demonstrated in skin squamous cell carcinoma (SCC-13) and HaCaT cells. nih.gov These assays typically involve treating cell cultures with the inhibitor for a defined period (e.g., 24-48 hours) and then quantifying cell death or viability using methods like flow cytometry with Annexin V/Propidium Iodide staining or by measuring metabolic activity (e.g., MTT or WST-1 assays). researchgate.netmdpi.com

Table 3: Apoptotic Effects of AA9 on Breast Cancer Cell Lines Data sourced from a study comparing TG2 inhibitors. mdpi.com

Cell Line AA9 Concentration (µM) Apoptotic/Dead Cells (%)
MDA-MB-231 50 ~15%
MDA-MB-231 75 ~20%
MDA-MB-436 25 ~20%
MDA-MB-436 50 ~35%

TG2 is implicated in cancer metastasis through its role in cell migration and invasion. acs.orgnih.gov AA9 has been effectively used to investigate and inhibit these processes. Standard methods to study cell migration include the wound-healing or "scratch" assay and the transwell migration assay (also known as the Boyden chamber assay). acs.org

In wound-healing assays, a "scratch" is made in a confluent cell monolayer, and the rate at which cells migrate to close the gap is monitored over time. acs.org Transwell assays measure the ability of cells to migrate through a porous membrane towards a chemoattractant. acs.org To study invasion, the transwell membrane is coated with a layer of extracellular matrix, such as Matrigel. nih.gov

Research has shown that AA9 significantly decreases the migration and invasiveness of MDA-MB-231 breast cancer cells. researchgate.netnih.gov Similarly, derivatives of the AA9 scaffold have been shown to inhibit invasion in SCC-13 cells, and related TG2-targeting compounds effectively reduce migration in ovarian cancer cell lines. nih.govacs.org These functional assays confirm that the intracellular activity of TG2 is a key contributor to the migratory and invasive phenotype of cancer cells. mdpi.com

Patch-clamp electrophysiology is a powerful technique that allows for the study of ion channels in cell membranes. This methodology has been innovatively applied to investigate the intracellular effects of TG2 inhibition by AA9. mdpi.comnih.gov By using a patch-clamp pipette to gain access to the cell's interior (whole-cell configuration), researchers can directly introduce AA9 into a single cell and record changes in membrane currents in real-time. mdpi.com

A key study used this approach on triple-negative breast cancer cells. mdpi.comnih.gov Upon intracellular injection of AA9 into MDA-MB-231 cells, a significant and rapid decrease in the outward membrane current was observed. mdpi.com This effect was attributed to the modulation of voltage-dependent potassium (K+) channels. Further investigation revealed a physical interaction between TG2 and the Kv10.1 potassium channel, suggesting that AA9 exerts its effect on the membrane current by inhibiting the G-protein function of TG2, which in turn modulates the ion channel's activity. mdpi.com This application of patch-clamp electrophysiology provides unique insights into the non-canonical, intracellular signaling roles of TG2 and how they can be acutely modulated by inhibitors like AA9. mdpi.comnih.gov

Table 4: Mentioned Chemical Compounds

Compound Name Alias / Type
AA9 TG2 Inhibitor
NC9 TG2 Inhibitor
AL5 Chromogenic Substrate
A101 FRET-quenched Substrate
N-(5-aminopentyl)biotinamide trifluoroacetate salt BAP, Biotin-labeled Substrate
BODIPY-GTP Fluorescent GTP Analog
NCEG2 Cell-impermeable TG2 Inhibitor
MD102 TG2 Inhibitor
JA38 TG2 Inhibitor
NCEG-RHB Cell-permeable fluorescent TG2 probe
4-aminopyridine K+ Channel Inhibitor
Astemizole Kv10.1 Channel Inhibitor
LDN 27219 TG2 Inhibitor
KCC009 TG2-FN Irreversible Inhibitor
Z-DON TG2 Inhibitor
VA5 TG2 Inhibitor
Cystamine Unspecific Transglutaminase Inhibitor

Cell Migration and Invasion Assays

Omics Approaches

Omics technologies provide a global view of molecules that make up a cell, tissue, or organism. The application of AA9 in these methodologies has been instrumental in understanding the downstream effects of TG2 inhibition.

Transcriptomic studies, particularly RNA sequencing (RNA-Seq), have been employed to analyze the changes in gene expression following treatment with AA9, a membrane-permeable TG2 inhibitor. nih.gov These studies allow researchers to delineate the effects of inhibiting intracellular TG2. nih.gov

In a study involving two triple-negative breast cancer (TNBC) cell lines, MDA-MB-436 and MDA-MB-231, RNA-Seq was used to analyze the transcriptomic changes induced by AA9. nih.gov The analysis revealed that p53 and integrin signaling were common pathways affected in both cell lines. nih.gov

Detailed Research Findings:

In MDA-MB-436 cells , AA9 treatment led to the modulation of several key signaling pathways. nih.gov Gene Set Enrichment Analysis (GSEA) revealed that among the upregulated pathways was the cholecystokinin (B1591339) receptors (CCKR) signaling pathway. medchemexpress.com Conversely, pathways such as cadherin and Wnt signaling were downregulated. nih.govmedchemexpress.com Notably, AA9 treatment also appeared to affect the Warburg effect by decreasing the expression of glycolytic enzymes. nih.gov Key genes playing significant roles in these changes included RHOB and GNG2. nih.gov

In MDA-MB-231 cells , AA9 was found to strongly impact hypoxia-inducible factor (HIF)-mediated hypoxia, which included the AKT and mTOR pathways. nih.govresearchgate.net These findings suggest that by blocking intracellular TG2 functions, AA9 exerts anti-tumor activity. nih.gov

The table below summarizes the key pathways identified through GSEA to be deregulated by AA9 in MDA-MB-436 cells. medchemexpress.com

Table 1: Gene Set Enrichment Analysis (GSEA) of Pathways Deregulated by AA9 in MDA-MB-436 Cells

Pathway Category Enriched in Control (Upregulated by AA9) Enriched in AA9 Treated (Downregulated by AA9)
Signaling Pathways CCKR Signaling Cadherin Signaling
Rho GTPase Network Wnt Signaling
Metabolic Pathways - Glycolysis/Gluconeogenesis

Metabolomics provides a snapshot of the metabolic processes occurring within a cell. The use of proton nuclear magnetic resonance (¹H-NMR) spectroscopy has shed light on the metabolic reprogramming induced by AA9 in cancer cells. researchgate.netresearchgate.net

A metabolomics study on the effects of AA9 in two breast cancer cell lines, the estrogen receptor-positive MCF-7 and the more aggressive triple-negative MDA-MB-231, revealed distinct metabolic responses to TG2 inhibition. researchgate.netresearchgate.netresearchgate.net

Detailed Research Findings:

In MDA-MB-231 cells , AA9 had a major effect, significantly impacting glutamate (B1630785) and aspartate metabolism. researchgate.netresearchgate.net This is noteworthy as these amino acids are crucial for cancer cell proliferation and energy production.

In MCF-7 cells , the metabolic changes were characterized by a decrease in choline (B1196258) and O-phosphocholine. researchgate.netresearchgate.net

Interestingly, in both cell lines , AA9 treatment led to an alteration in myo-inositol levels. researchgate.netresearchgate.net This suggests that AA9's action on the G protein activity of TG2 may modulate phosphatidylinositol metabolism via phospholipase C. researchgate.netresearchgate.net

These findings highlight that the metabolic consequences of TG2 inhibition by AA9 can be cell-type specific, providing a powerful tool to understand the diverse roles of TG2 in cancer metabolism. researchgate.net

Table 2: Metabolic Changes Induced by AA9 in Breast Cancer Cell Lines

Cell Line Key Affected Metabolites/Pathways
MDA-MB-231 Glutamate and Aspartate metabolism
MCF-7 Choline and O-phosphocholine decrease
Both Cell Lines Myo-inositol alteration (suggesting impact on Phosphatidylinositol metabolism)

While direct proteomics studies analyzing global protein changes upon AA9 treatment are not extensively detailed in the provided context, the role of AA9 as a well-characterized TG2 inhibitor has informed strategies in proteomics, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own protein disposal system. pdf.supportcolab.ws

The development of TG2-targeting PROTACs is a promising strategy because it aims to abolish all functions of the TG2 protein, not just its enzymatic activity. nih.govcolab.ws This is particularly relevant for a multifunctional protein like TG2. nih.gov Novel inhibitors like AA9, which are known to effectively block TG2's transamidation and GTP binding functions, have laid the groundwork for designing the TG2-binding moieties of these PROTACs. nih.gov

PROTACs for TG2 have been developed that successfully induce its degradation in a proteasome-dependent manner in ovarian cancer cells. nih.govresearchgate.net These degraders provide a new set of molecular tools to study the functions of TG2. nih.gov

Metabolomics (1H-NMR Spectroscopy)

Structural Biology Approaches

Understanding the structural changes in TG2 upon inhibitor binding is crucial for designing more potent and specific molecules. AA9 has been utilized in studies employing structural biology techniques to probe the conformational dynamics of TG2.

Native polyacrylamide gel electrophoresis (PAGE) is a technique used to separate proteins in their native, folded state. This method has been instrumental in analyzing the conformational state of TG2. TG2 exists in two primary conformations: a "closed" conformation, which is associated with GTP binding and signaling, and an "open" conformation, required for its transamidation activity.

Studies have shown that the binding of irreversible inhibitors can lock TG2 into a specific conformational state.

Detailed Research Findings:

Conformational analysis by native PAGE has demonstrated that uninhibited TG2 in the presence of calcium, which activates its transamidase function, favors the "open" conformation. In contrast, in the presence of GTP and absence of calcium, TG2 adopts a more compact, "closed" conformation.

Treatment with irreversible inhibitors, including the class of inhibitors to which AA9 belongs, has been shown to lock TG2 exclusively in its open, extended conformation. nih.gov This conformational lock abolishes the enzyme's ability to bind GTP.

This application of native PAGE provides direct visual evidence of how inhibitors like AA9 modulate the structure of TG2, thereby inhibiting its dual functions of transamidation and G-protein signaling. nih.gov

Computational approaches such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the interaction between a ligand, like AA9, and its target protein at an atomic level.

While extensive MD simulations specifically for AA9 are not detailed in the provided search results, molecular modeling has been a key component in the rational design of TG2 inhibitors based on the AA9 scaffold.

Detailed Research Findings:

Molecular modeling was used to hypothesize that incorporating an amino acid spacer into the backbone of AA9 could enhance affinity by pushing the hydrophobic naphthoyl group further into a hydrophobic pocket of TG2, known as the 'D-site'.

Subsequent molecular docking of derivatives of AA9 confirmed that this modification could orient the sidechain and cargo away from the enzyme. nih.gov

Interestingly, some studies have noted a discrepancy between structure-activity relationship (SAR) trends observed in kinetic studies and those predicted by molecular modeling. For instance, modeling suggested that longer tether groups in certain inhibitors should improve binding, but experimental data showed the opposite. This has led to questions about the appropriateness of using current TG2 crystallographic structures for docking non-peptidic inhibitors.

These findings underscore the synergy between computational modeling and experimental validation in the development and understanding of TG2 inhibitors like AA9.

Native PAGE for Conformational Analysis

Development of Advanced Research Tools

The AA9 scaffold, a potent and selective irreversible inhibitor of transglutaminase 2 (TG2), has served as a versatile foundation for the creation of sophisticated chemical probes. researchgate.net These tools are instrumental in dissecting the specific roles of TG2 in various cellular and pathological processes. By appending functional moieties such as fluorophores, components for protein degradation, or handles for bioorthogonal chemistry, researchers have developed advanced methodologies to study TG2 function with greater precision. mdpi.com

Fluorescent Probes based on AA9 Scaffold

To visualize TG2 and understand its subcellular localization and activity, fluorescent probes have been engineered using the AA9 inhibitor as a structural base. mdpi.com Researchers have extended the peptidomimetic backbone of the AA9 scaffold, a modification that was found to increase inhibitory efficiency. researchgate.netmdpi.com This extended scaffold provided a strategic point for the attachment of bright fluorophores, creating novel and potent TG2 fluorescent probes. mdpi.com

One notable example is a derivative where Fluorescein isothiocyanate (FITC) was incorporated into the extended AA9 scaffold. The resulting fluorescent probe, compound 23 , not only retained high inhibitory potency but proved to be one of the most efficient TG2 inhibitors discovered. mdpi.com Unlike other derivatives designed for cell impermeability, this fluorescent version was found to be cell-permeable, enabling the direct study of intracellular TG2. This characteristic provided direct evidence that inhibiting the intracellular pool of TG2 is crucial for producing an anti-cancer phenotype by halting cancer cell invasion. mdpi.com

The development of these probes allows for the direct visualization of the enzyme within cellular environments, helping to assign specific functions to TG2 based on its location. mdpi.com

Table 1: In Vitro Efficacy of AA9 and Related Fluorescent Probes against TG2

CompoundDescriptionkinact/KI (x 103 M-1min-1)
AA9 Original lead compound430
23 FITC-based fluorescent probe1186

This table presents comparative data on the inhibition efficiency of the original AA9 compound and its fluorescent derivative, compound 23. The higher kinact/KI value for compound 23 indicates a more efficient inhibition of TG2. Data sourced from mdpi.com.

PROTAC-mediated TG2 Degradation Strategies employing AA9 scaffold

A cutting-edge therapeutic modality, Proteolysis-Targeting Chimeras (PROTACs), has been explored to eliminate TG2 protein entirely, rather than just inhibiting its enzymatic function. nih.govacs.org PROTACs are bifunctional molecules that induce the degradation of a target protein. nih.gov They consist of one ligand that binds to the protein of interest (e.g., TG2) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. nih.govescholarship.org This proximity facilitates the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. acs.org

Researchers have developed the first known targeted degraders of TG2 for use in ovarian cancer models. nih.govacs.org These PROTACs were synthesized by linking a TG2-targeting inhibitor scaffold to ligands for the von Hippel-Lindau (VHL) E3 ligase via PEG linkers of varying lengths. nih.govmedchemexpress.com By targeting TG2 for degradation, this strategy aims to abolish all of the protein's functions, including its non-enzymatic roles in cell adhesion and signaling which are implicated in cancer progression. nih.gov

Screening of a small library of these bifunctional degraders in ovarian cancer cell lines revealed that two VHL-containing PROTACs, compounds 7 and 11 , induced robust, proteasome-dependent degradation of TG2. nih.govacs.org Further studies confirmed that these degraders bind effectively to TG2 and that their ability to induce degradation translates into functional effects, such as the significant reduction of ovarian cancer cell migration. acs.org

Table 2: Characterization of TG2-Targeting PROTACs

CompoundDescriptionE3 Ligase LigandTG2 Binding (KD)Outcome in Ovarian Cancer Cells
7 TG2 PROTAC DegraderVHLNot specifiedInduces robust TG2 degradation
11 PROTAC TG2 degrader-1VHL68.9 μMInduces robust TG2 degradation, inhibits cell migration
13 Inactive Control CompoundVHLNot specifiedFails to induce TG2 degradation or inhibit migration

This table summarizes key characteristics of VHL-based TG2 PROTACs. Compounds 7 and 11 effectively degrade TG2, while compound 13 serves as a negative control. Data sourced from nih.govacs.orgmedchemexpress.com.

Bioorthogonal Reactivity for Target Engagement Studies

To facilitate advanced target engagement and identification studies, the AA9 scaffold has been modified to include chemical groups suitable for bioorthogonal reactions. mdpi.com This approach involves introducing a chemically inert handle into the inhibitor, which can then be selectively reacted with a probe molecule in a complex biological environment without interfering with native biochemical processes. nih.govnih.gov

Leveraging the same extended peptidomimetic scaffold used for the fluorescent probes, researchers incorporated an alkyne group onto the inhibitor. mdpi.com This alkyne serves as a handle for copper-assisted azide-alkyne cycloaddition (CuAAC), a premier example of a "click chemistry" reaction. The presence of the alkyne allows for the subsequent attachment of various molecular "cargos," such as biotin for affinity purification or fluorescent tags for imaging, directly to the inhibitor-bound protein. mdpi.com

This methodology provides a powerful tool for target validation and identification. mdpi.comnih.gov By using an alkyne-modified AA9 derivative, researchers can confirm that the inhibitor is binding to its intended target (TG2) within cell lysates or even in living cells. This is achieved by treating the system with the inhibitor, followed by the addition of an azide-containing reporter tag (e.g., azide-biotin) which "clicks" onto the alkyne-modified inhibitor. The tagged protein can then be detected or isolated, confirming target engagement. This strategy underpins the development of potent research tools from the versatile AA9 inhibitor scaffold. researchgate.netmdpi.com

Future Directions and Unanswered Questions in Aa9 Tg2 Inhibitor Research

Refined Understanding of Context-Specific TG2 Inhibitor Effects

A significant area of future investigation lies in elucidating why the effects of the AA9 TG2 inhibitor vary depending on the cellular context. Research has demonstrated that AA9's impact is not uniform across different cancer cell lines. nih.gov

For instance, in studies comparing breast cancer cell lines, AA9 was found to be particularly effective at promoting apoptosis and inhibiting cell migration and invasiveness in the triple-negative MDA-MB-231 cell line. nih.govresearchgate.net In contrast, its effects on the MCF-7 cell line were less pronounced, primarily characterized by a decrease in choline (B1196258) and O-phosphocholine. nih.gov The greater sensitivity of MDA-MB-231 cells to AA9 may be linked to their specific genetic profile. researchgate.net Further comparative studies showed that while AA9 induced apoptosis in MDA-MB-231, MDA-MB-436, and MDA-MB-468 cell lines, the responsiveness varied. nih.gov Specifically, patch-clamp experiments revealed that TG2 inhibition by AA9 led to a significant decrease in membrane current in MDA-MB-231 and MDA-MB-436 cells, with the former being the most responsive. mdpi.com

Interestingly, in clear cell renal cell carcinoma (ccRCC) cells, active site inhibitors like AA9 did not show a significant anti-cancer effect, suggesting that TG2-mediated p53 depletion in this context is not dependent on its enzymatic activity but rather a chaperone effect. mdpi.com This highlights that the roles of TG2—and consequently the effects of its inhibitors—are highly specific to the cell type and the dominant signaling pathways at play. mdpi.comepo.org

Future research must systematically compare the effects of AA9 across a wider array of cell types and disease models to map the molecular determinants of sensitivity versus resistance. Understanding these context-specific responses is crucial for identifying the scenarios where TG2 inhibition is most likely to be effective.

Table 1: Context-Specific Effects of AA9 in Different Cancer Cell Lines

Cell LineCancer TypeKey Findings with AA9 TreatmentReferences
MDA-MB-231 Triple-Negative Breast CancerStrong induction of apoptosis; decreased cell migration and invasion; impacts glutamate (B1630785) and aspartate metabolism; strongly impacts HIF-mediated hypoxia, AKT, and mTOR pathways. nih.govnih.govresearchgate.net
MCF-7 Breast CancerPromotes apoptosis (less effective than in MDA-MB-231); characterized by choline and O-phosphocholine decrease; inhibits cell motility. nih.govresearchgate.net
MDA-MB-436 Triple-Negative Breast CancerInduces apoptosis; modulates cadherin, Wnt, and CCKR signaling; decreases glycolytic enzymes affecting the Warburg effect. nih.govresearchgate.net
ACHN Clear Cell Renal Cell CarcinomaDid not show a significant anti-cancer effect, suggesting the targeted TG2 activity is not central to survival in this cell line. mdpi.com

Investigation of Cross-Talk between TG2 Activities and Cellular Pathways

AA9 has proven to be a valuable tool for uncovering the extensive cross-talk between TG2 and various critical cellular signaling pathways. As an inhibitor that blocks both the transamidation and G-protein functions of TG2, AA9 helps to untangle the enzyme's multifaceted roles. nih.govnih.govnih.gov

Transcriptomic studies have revealed that inhibiting intracellular TG2 with AA9 affects numerous pathways. In MDA-MB-231 breast cancer cells, AA9 strongly influences HIF-mediated hypoxia, including the AKT and mTOR pathways. nih.govresearchgate.net In MDA-MB-436 cells, AA9 modulates signaling related to apoptosis, the epithelial-mesenchymal transition (EMT), and glycolysis. frontiersin.org It also affects cadherin, Wnt, gastrin, and cholecystokinin (B1591339) receptor (CCKR) mediated signaling. nih.govresearchgate.net Across different triple-negative breast cancer cell lines, p53 and integrin signaling were identified as common pathways deregulated by AA9. nih.govresearchgate.net

A novel area of cross-talk was discovered involving ion channels. Research established a physical interaction between TG2 and the Kv10.1 voltage-dependent K+ channel in breast cancer cells. nih.gov Inhibition of TG2 with AA9 resulted in a significant decrease in membrane current, an effect attributed to the blockade of TG2's G-protein activity, which in turn regulates the ion channel. nih.govmdpi.com

Future work should aim to create a comprehensive map of the TG2 interactome and the signaling network it modulates. Investigating how AA9-induced inhibition of TG2 alters the phosphorylation status, localization, and activity of key signaling proteins will provide a more dynamic picture of this cross-talk.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insight

To achieve a holistic understanding of AA9's effects, future research must increasingly integrate data from multiple "omics" platforms. Transcriptomics and metabolomics studies have already provided significant insights into the consequences of TG2 inhibition by AA9. nih.govnih.gov

For example, transcriptomics analysis of breast cancer cells treated with AA9 revealed widespread gene deregulation. In MDA-MB-436 cells, AA9 was shown to decrease the expression of glycolytic enzymes, thereby affecting the Warburg effect. nih.govresearchgate.net In MDA-MB-231 cells, it strongly impacted genes related to HIF-mediated hypoxia. nih.govresearchgate.net These gene expression changes underlie the observed anti-tumor activity of blocking intracellular TG2. nih.gov

Complementing this, ¹H-NMR metabolomics studies have detailed the metabolic shifts induced by AA9. nih.gov In MDA-MB-231 cells, AA9 had a major impact on glutamate and aspartate metabolism. nih.govresearchgate.net In both MDA-MB-231 and MCF-7 cells, AA9 treatment led to alterations in myo-inositol, suggesting an effect on phosphatidylinositol metabolism, which is likely modulated by the G-protein activity of TG2 on phospholipase C. nih.govresearchgate.netresearchgate.net

The next frontier is to integrate these datasets with proteomics, phosphoproteomics, and lipidomics to build comprehensive, systems-level models of TG2 function. This approach will help to connect the changes in gene expression with the alterations in protein function and metabolic output, providing a more complete mechanistic picture of how AA9 exerts its effects.

Development of Novel Analogs for Specific Research Probes

While AA9 is a powerful research tool, its cell-permeable nature means it inhibits both intracellular and extracellular TG2. researchgate.net A key future direction is the rational design of novel analogs based on the AA9 scaffold to serve as more specific research probes. This work is already underway and has yielded promising results.

Researchers have successfully modified the AA9 structure to create new inhibitors with distinct properties:

Extended Peptidomimetic Scaffolds: By incorporating an additional amino acid spacer into the backbone of AA9, new inhibitors with dramatically increased efficiency and selectivity for TG2 have been developed. nih.govnih.gov One such lead compound, inhibitor 35 (also known as JA38), displayed a nearly tenfold higher efficiency ratio than the parent AA9 compound. researchgate.netnih.gov

Cell-Impermeable Inhibitors: To specifically target extracellular TG2, cell-impermeable analogs have been designed. These tools are crucial for dissecting the distinct roles of extracellular versus intracellular TG2. nih.govnih.gov Comparing the effects of a membrane-permeable inhibitor like AA9 with a membrane-impermeable one (such as NCEG2) has provided evidence that blocking intracellular TG2 is key to inducing apoptosis, while inhibiting extracellular TG2 may paradoxically promote cell proliferation in some contexts. frontiersin.orgnih.gov

Fluorescent and Chemical Probes: Further derivatization of the inhibitor scaffold has led to the creation of intrinsically fluorescent probes or probes bearing an alkyne handle for click chemistry. nih.govmdpi.com These tools allow for the direct visualization of inhibitor internalization and facilitate cellular labeling and pull-down assays to identify TG2 interaction partners. nih.govmdpi.com

Another advanced strategy involves the development of PROteolysis TArgeting Chimeras (PROTACs) that can induce the degradation of TG2 rather than just inhibiting it, offering a way to abolish all functions of the protein simultaneously. acs.org The continued development of these sophisticated chemical probes is essential for answering nuanced questions about TG2's subcellular functions.

Table 2: Development of TG2 Inhibitors Based on the AA9 Scaffold

Inhibitor TypePurposeExample Compound(s)Key CharacteristicReferences
Parent Compound Broad TG2 inhibition (intra- and extracellular)AA9Cell-permeable, irreversible inhibitor of transamidation and GTP-binding functions. nih.govnih.gov
Extended Scaffold Increased potency and selectivityInhibitor 35 (JA38)Features an amino acid spacer in the backbone, resulting in a significantly higher k_inact/K_I ratio compared to AA9. researchgate.netnih.gov
Cell-Impermeable Selective inhibition of extracellular TG2NCEG2Designed to be unable to cross the plasma membrane, allowing for the study of extracellular TG2 functions in isolation. frontiersin.orgnih.govresearchgate.net
Fluorescent Probe Visualization and cellular labelingFITC derivative 23An efficient TG2 inhibitor with intrinsic fluorescence for imaging studies. nih.gov
Chemical Probe Pull-down assays and proteomicsInhibitor 31Contains an alkyne handle for click chemistry, enabling covalent linkage to reporter tags for affinity purification. mdpi.com

Exploration of Synergistic Research Modalities

Finally, a promising future direction is the exploration of synergistic research modalities where AA9 or its analogs are combined with other therapeutic agents. Given that TG2 inhibition impacts multiple cancer-related pathways, it is a strong candidate for combination strategies.

Initial research suggests several potential synergistic partners:

Ion Channel Inhibitors: Since TG2 inhibition with AA9 affects the Kv10.1 potassium channel, combining AA9 with specific Kv10.1 inhibitors, such as astemizole, could have a synergistic anti-cancer effect. nih.gov

Radiotherapy: TG2 has been implicated in resistance to radiotherapy. researchgate.net Therefore, using TG2 inhibitors like AA9 as sensitizing agents to improve the efficacy of radiation treatment is a logical next step for investigation. researchgate.net

Other Pathway Modulators: The transcriptomic effects of AA9 on pathways like AKT/mTOR and Wnt signaling suggest that combining AA9 with inhibitors of these pathways could be a powerful strategy to overcome drug resistance and enhance anti-tumor activity. nih.govresearchgate.net

Future studies should systematically screen for synergistic interactions between TG2 inhibitors and a wide range of other anti-cancer agents. These investigations could uncover novel combination therapies that are more effective than single-agent treatments, particularly for aggressive and drug-resistant cancers.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess the mechanism of action of AA9 as a TG2 inhibitor in cancer models?

  • Answer: Use a combination of metabolomic profiling (e.g., ¹H-NMR) to track intracellular metabolite changes and migration inhibition assays to evaluate anti-metastatic effects. For example, AA9 reduced migration in triple-negative MDA-MB-231 cells more effectively than in hormone-sensitive MCF-7 cells, likely due to higher TG2 expression and genomic differences between cell lines . Pair these with Western blotting to quantify TG2, fibronectin (FN), and αSMA expression, which reflect ECM remodeling and myofibroblast transition .
Key Parameters for Mechanistic Studies
Cell lines: MDA-MB-231 (high TG2) vs. MCF-7 (low TG2)
Assays: Metabolomics, migration inhibition, Western blot
Metrics: TG2 activity, FN/αSMA expression, metabolite concentrations

Q. How should researchers design experiments to distinguish TG2-specific effects from off-target actions of AA9?

  • Answer: Include TG2-knockout cell models to isolate TG2-dependent effects. For example, studies using TG2-knockout ECS cells confirmed that inhibitors like NC9 and AA9 act specifically on TG2 and not other transglutaminases (e.g., TG1, FXIIIa) . Additionally, employ cell-permeable vs. impermeable inhibitors (e.g., AA9 vs. R281) to differentiate intracellular/extracellular TG2 activity .

Q. What are optimal dosing strategies for AA9 in vitro?

  • Answer: Dose-response curves should account for cell permeability and efflux ratios . For instance, MDA-MB-231 required lower AA9 concentrations (IC₅₀ ~2.5 µM) than MCF-7 due to higher TG2 expression . Pre-treat cells for 72 hours to observe significant metabolic perturbations and ECM deposition changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in AA9’s differential efficacy across cell lines or disease models?

  • Answer: Analyze TG2 expression levels (via qPCR/Western blot) and pathway dependencies (e.g., ERK/SMAD3 signaling). For example, AA9’s stronger effect on MDA-MB-231 correlated with higher baseline TG2 and reduced p-ERK/p-SMAD3 post-treatment, suggesting pathway-specific modulation . Contrastingly, in IPF fibroblasts, TG2 inhibition reduced αSMA and TGFβ1 activation extracellularly, independent of cell permeability .
Factors Influencing AA9 Efficacy
TG2 expression levels
Genomic background (e.g., ERK/MAPK mutations)
Inhibitor permeability (cell-permeable vs. impermeable)

Q. What methodologies validate TG2 conformation changes induced by AA9?

  • Answer: Use native gel electrophoresis to detect TG2’s shift from closed to open conformations. Pre-incubation with AA9 stabilizes TG2 in an extended state, blocking GTP binding and transamidase activity . Complementary capillary electrophoresis or X-ray crystallography (as done for ZDON inhibitors) can confirm structural changes .

Q. How do conflicting reports on TG2’s role in fibrosis inform experimental design?

  • Answer: Address context-dependent TG2 functions by testing dual inhibitors (e.g., AA9 + HDAC inhibitors) in models where TG2 is epigenetically regulated . For example, HDAC inhibitors reactivate TG2 transcription in Myc-driven cancers but suppress fibrosis via TG2 inhibition in lung/kidney models .
Contradictory TG2 Roles
Pro-fibrotic: Drives ECM crosslinking in IPF
Anti-tumor: Suppresses metastasis in colon cancer

Q. What statistical approaches are recommended for metabolomic data interpretation?

  • Answer: Apply multivariate analysis (e.g., PCA or PLS-DA) to identify metabolite clusters altered by AA8. In MDA-MB-231, perturbations in glycolysis/TCA cycle intermediates (e.g., lactate, citrate) were significant (p<0.05, ANOVA with Tukey post hoc) . Normalize data to cell count/protein content to control for viability changes.

Methodological Notes

  • Off-Target Analysis: Perform biotin-cadaverine assays to quantify transamidase activity and rule out non-TG2 effects .
  • In Vivo Translation: Use bleomycin-induced lung fibrosis models to test AA9’s anti-fibrotic efficacy, mirroring preclinical studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.